2-Fluoro-4-(2,4,6-trifluorophenyl)phenol
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Overview
Description
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is a fluorinated aromatic compound with the molecular formula C12H6F4O. This compound is characterized by the presence of both fluorine atoms and a hydroxyl group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boronic Acids: Reactants in the transmetalation step.
Oxidizing and Reducing Agents: Used for modifying the hydroxyl group
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and complex aromatic compounds .
Scientific Research Applications
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is widely studied for its applications in:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenol: Similar structure but lacks the additional fluorine atom on the biphenyl ring.
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a triazine ring instead of a biphenyl structure.
Uniqueness
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(2,4,6-trifluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDDCOJQNDFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684345 |
Source
|
Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-33-5 |
Source
|
Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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